Cas no 1807127-99-6 (2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-carboxylic acid)

2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-carboxylic acid
-
- Inchi: 1S/C8H7F2NO4/c1-15-6-3(8(13)14)2-4(12)11-5(6)7(9)10/h2,7H,1H3,(H,11,12)(H,13,14)
- InChI Key: YBECFLPISGTLBY-UHFFFAOYSA-N
- SMILES: FC(C1=C(C(C(=O)O)=CC(N1)=O)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 373
- Topological Polar Surface Area: 75.6
- XLogP3: -0.2
2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029029421-1g |
2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-carboxylic acid |
1807127-99-6 | 95% | 1g |
$2,750.25 | 2022-03-31 | |
Alichem | A029029421-250mg |
2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-carboxylic acid |
1807127-99-6 | 95% | 250mg |
$999.60 | 2022-03-31 | |
Alichem | A029029421-500mg |
2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-carboxylic acid |
1807127-99-6 | 95% | 500mg |
$1,651.30 | 2022-03-31 |
2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-carboxylic acid Related Literature
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
Additional information on 2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-carboxylic acid
2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-carboxylic Acid: A Comprehensive Overview
The compound 2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-carboxylic acid (CAS No. 1807127-99-6) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique chemical properties and biological activities. The molecule's structure features a pyridine ring substituted with a difluoromethyl group at position 2, a hydroxyl group at position 6, a methoxy group at position 3, and a carboxylic acid group at position 4. These substituents collectively influence the compound's reactivity, solubility, and stability, making it an intriguing subject for both fundamental and applied research.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-carboxylic acid through multi-step reactions involving fluorination and substitution processes. The synthesis of such compounds often requires meticulous control over reaction conditions to ensure high yield and purity. Researchers have explored various methodologies, including microwave-assisted synthesis and catalytic transformations, to optimize the production of this compound. These developments highlight the importance of continuous innovation in synthetic techniques to meet the growing demand for specialized organic molecules in pharmaceuticals, agrochemicals, and materials science.
The structural uniqueness of 2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-carboxylic acid makes it a valuable candidate for exploring its biological activities. Recent studies have focused on its potential as an antimicrobial agent, where the fluorinated methyl group contributes to enhanced lipophilicity and bioavailability. Additionally, the hydroxyl and methoxy groups at positions 6 and 3, respectively, may play a role in hydrogen bonding and molecular recognition, which are critical for interactions with biological targets. These findings underscore the compound's potential in drug discovery programs targeting infectious diseases.
In terms of environmental impact, 2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-carboxylic acid has been subjected to ecotoxicological assessments to evaluate its safety for aquatic organisms. Studies indicate that the compound exhibits moderate toxicity towards certain aquatic species, emphasizing the need for responsible handling and disposal practices in industrial settings. Regulatory frameworks are increasingly focusing on minimizing the environmental footprint of chemical compounds, prompting researchers to explore greener synthesis routes and biodegradable alternatives.
The application of computational chemistry tools has significantly enhanced our understanding of 2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-carboxylic acid's properties. Quantum mechanical calculations have provided insights into its electronic structure, reactivity patterns, and potential interactions with biomolecules. These computational studies complement experimental findings and facilitate the design of more efficient derivatives with tailored functionalities.
Looking ahead, 2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-carboxylic acid holds promise as a building block for advanced materials such as sensors and optoelectronic devices. Its unique electronic properties derived from the pyridine ring and substituents make it a candidate for applications in organic electronics. Researchers are actively exploring its integration into polymer systems to enhance material performance while maintaining sustainability.
In conclusion, 2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-carboxylic acid (CAS No. 1807127-99-6) is a versatile compound with diverse applications across multiple disciplines. Its synthesis, biological activities, environmental impact, and computational characterization highlight its significance in contemporary research. As scientific advancements continue to unfold, this compound is expected to contribute significantly to innovations in pharmaceuticals, materials science, and environmental chemistry.
1807127-99-6 (2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-carboxylic acid) Related Products
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)



